Trimethylsilylolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

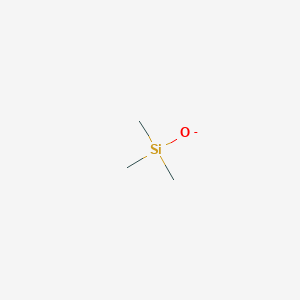

Trimethylsilylolate (TMS-O⁻) is the conjugate base of trimethylsilanol (TMS-OH), commonly encountered as its sodium salt, sodium trimethylsilanolate (Na+TMS-O⁻). Structurally, it consists of a silicon atom bonded to three methyl groups and an oxygen atom, forming a negatively charged silanolate ion. This compound is widely utilized in organometallic chemistry and organic synthesis due to its strong basicity and nucleophilic properties .

In coordination chemistry, this compound serves as a ligand in transition metal complexes. For example, it has been incorporated into nickel(II) hydroxide complexes, where its electron-donating ability stabilizes the metal center and facilitates reactions such as deprotonation, desilylation, and ligand substitution . Sodium trimethylsilanolate is also employed as a reagent in pharmaceuticals, materials science, and catalysis, particularly in silylation reactions to protect hydroxyl groups or modify surface properties .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Nucleophilic Reagent

Trimethylsilylolate acts as a strong nucleophile in various reactions, including:

- Alkylation Reactions : It can react with electrophiles to form new carbon-carbon bonds.

- Silicon-Based Synthesis : Utilized in the synthesis of silyl ethers and siloxanes, which are important intermediates in organic synthesis.

Case Study : A study demonstrated the use of this compound for the alkylation of carbonyl compounds, yielding high purity products with excellent yields. The reaction conditions were optimized for temperature and solvent choice, leading to enhanced reaction rates and selectivity .

Applications in Analytical Chemistry

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used in GC-MS for the derivatization of polar compounds, enhancing their volatility and stability. This application is particularly useful for analyzing amino acids and other biomolecules.

Data Table: Derivatization Efficiency of this compound

| Compound Type | Detection Limit (µmol/L) | Recovery (%) | R² Value |

|---|---|---|---|

| Amino Acids | 0.04 - 0.1 | 80 - 110 | >0.99 |

| Organic Acids | 0.05 - 0.2 | 85 - 115 | >0.98 |

This table illustrates the effectiveness of this compound in improving detection limits and recovery rates during GC-MS analysis .

Biological Applications

4.1 Metabolomics

In metabolomics studies, this compound is used to derivatize metabolites for enhanced detection and quantification using mass spectrometry techniques.

Case Study : A research project focused on the quantitation of amino acids in human hair utilized trimethylsilyl derivatization, achieving significant improvements in detection limits and analytical precision compared to traditional methods .

Industrial Applications

5.1 Synthesis of Specialty Chemicals

This compound serves as an intermediate in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its ability to modify functional groups allows for the creation of complex molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Trimethylsilylolate intermediates, and how should data be interpreted?

- Methodology : Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm structural integrity, infrared spectroscopy (IR) to identify functional groups (e.g., Si-O stretches), and mass spectrometry (MS) for molecular weight validation. Cross-reference observed peaks with literature values for analogous compounds to ensure accuracy .

- Critical Tip : Always include solvent effects and temperature conditions in spectral reporting, as these influence chemical shifts and peak resolution .

Q. How should researchers design experiments to assess this compound stability under varying reaction conditions?

- Methodology : Conduct kinetic studies under controlled environments (e.g., inert atmosphere, humidity-free chambers) using techniques like UV-Vis spectroscopy or HPLC to monitor degradation rates. Compare stability across solvents (e.g., THF vs. DMF) and temperatures .

- Data Validation : Replicate experiments at least three times and apply statistical tools (e.g., ANOVA) to confirm reproducibility .

Advanced Research Questions

Q. How can contradictions in this compound reactivity data across studies be systematically resolved?

- Contradiction Analysis :

- Step 1 : Cross-examine experimental parameters (e.g., catalyst loading, solvent polarity) from conflicting studies.

- Step 2 : Perform controlled replicate experiments under standardized conditions to isolate variables.

- Step 3 : Use computational modeling (e.g., DFT calculations) to predict reaction pathways and identify thermodynamic/kinetic discrepancies .

Q. What advanced strategies optimize this compound’s role in multi-step syntheses of sensitive substrates (e.g., polyfunctional natural products)?

- Methodology :

- Protection-Deprotection : Evaluate orthogonal protecting groups (e.g., TMS vs. TBS) to minimize side reactions.

- In Situ Monitoring : Employ real-time techniques like reaction calorimetry or inline NMR to track intermediate formation .

Q. How can researchers integrate this compound into mechanistic studies to elucidate its role in catalytic cycles?

- Experimental Design :

- Isotopic Labeling : Introduce ²⁹Si-labeled this compound to track silicon transfer pathways via NMR or MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled/unlabeled reagents to identify rate-determining steps .

Q. Data Management & Reporting

Q. What are the best practices for documenting this compound-related data to ensure reproducibility?

- Guidelines :

- Supplementary Materials : Provide raw spectral data (e.g., NMR FID files), chromatograms, and crystallographic details (if applicable) in machine-readable formats .

- Metadata : Include batch numbers of reagents, equipment calibration dates, and environmental conditions (humidity, temperature) .

Q. How should researchers address irreproducible results in this compound-mediated reactions?

- Troubleshooting Framework :

- Hypothesis Testing : Systematically vary one parameter (e.g., stirring speed, reagent purity) per experiment.

- Triangulation : Cross-validate results using alternative techniques (e.g., GC-MS vs. LC-MS) to rule out instrumental artifacts .

Q. Methodological Tables

Comparison with Similar Compounds

Trimethylsilylolate is compared below with structurally or functionally related compounds, focusing on their chemical behavior, coordination chemistry, and applications.

Ligands in Nickel(II) Complexes (Based on )

The nickel(II) hydroxide complex in incorporates diverse ligands, enabling a direct comparison of this compound with others:

| Ligand | Donor Atoms | Key Reactivity | Example Applications |

|---|---|---|---|

| This compound (3) | O | Deprotonation/desilylation of E–H and C–H acids | Stabilizing basic metal centers; silylation |

| Trityl sulfide (4) | S | Thioether coordination; redox-inert | Electron-deficient metal stabilization |

| Tosyl amide (5) | N, O | Acidic proton donation; hydrogen bonding | Bioinorganic modeling; catalysis |

| Azido (6) | N | Click chemistry; nitride formation | Synthesis of high-valent metal complexes |

| Pyridine (7) | N | π-backbonding; Lewis base | Catalytic C–C coupling; sensor design |

| Acetylide (8,9) | C | Alkyne insertion; C–C bond formation | Organometallic synthesis; polymerization |

| Enolate (12,13) | O | Knoevenagel condensation; nucleophilic attack | Carbonyl functionalization; tandem reactions |

Key Findings :

- Basicity : this compound exhibits superior basicity compared to trityl sulfide or pyridine, enabling reactions with acidic substrates (e.g., malonic esters) .

- Reactivity: Unlike acetylide or enolate ligands, this compound participates in desilylation, releasing TMS groups during ligand exchange .

- Applications : While pyridine and acetylide ligands are pivotal in C–C bond formation, this compound excels in stabilizing reactive intermediates and modifying silicon-containing frameworks .

Comparison with Other Silyl Compounds

Sodium Trimethylsilanolate ()

- Structure : Ionic form of this compound (Na+TMS-O⁻).

- Reactivity : Acts as a strong base and silylating agent in organic synthesis. Compared to neutral silanes (e.g., trimethylsilane in ), it is more nucleophilic due to the negative charge on oxygen.

- Applications : Used in pharmaceutical intermediates and surface modification, contrasting with trimethylsilane’s role as a reducing agent .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane ()

- Structure : Combines a trimethylsilyl group with a boron-containing ring.

- Reactivity: Functions as an organometallic reagent in cross-coupling reactions. Unlike this compound, it participates in Suzuki-Miyaura couplings due to the boron moiety.

- Synthesis : Requires potassium hydrogen carbonate and 1,2-dimethoxyethane, whereas this compound is synthesized via aqueous extraction protocols .

Properties

Molecular Formula |

C3H9OSi- |

|---|---|

Molecular Weight |

89.19 g/mol |

IUPAC Name |

trimethyl(oxido)silane |

InChI |

InChI=1S/C3H9OSi/c1-5(2,3)4/h1-3H3/q-1 |

InChI Key |

LFPXTSYMGPLZQV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.